molecular formula C11H14N2O3S B2520610 2-[(4-Methyl-2-nitrophenoxy)methyl]-1,3-thiazolidine CAS No. 675854-56-5

2-[(4-Methyl-2-nitrophenoxy)methyl]-1,3-thiazolidine

Cat. No.: B2520610
CAS No.: 675854-56-5
M. Wt: 254.3
InChI Key: HVXRYXDBZBPEJL-UHFFFAOYSA-N
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Description

2-[(4-Methyl-2-nitrophenoxy)methyl]-1,3-thiazolidine is a thiazolidine derivative characterized by a five-membered heterocyclic ring containing one sulfur and one nitrogen atom. The compound features a 4-methyl-2-nitrophenoxy methyl group attached to the thiazolidine core.

Properties

IUPAC Name

2-[(4-methyl-2-nitrophenoxy)methyl]-1,3-thiazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c1-8-2-3-10(9(6-8)13(14)15)16-7-11-12-4-5-17-11/h2-3,6,11-12H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVXRYXDBZBPEJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2NCCS2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methyl-2-nitrophenoxy)methyl]-1,3-thiazolidine typically involves the reaction of 4-methyl-2-nitrophenol with epichlorohydrin to form an intermediate, which is then reacted with thiazolidine. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the intermediate and subsequent reaction with thiazolidine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methyl-2-nitrophenoxy)methyl]-1,3-thiazolidine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-[(4-Methyl-2-aminophenoxy)methyl]-1,3-thiazolidine.

Scientific Research Applications

Antimicrobial Activity

Thiazolidine derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds within this class exhibit significant antibacterial and antifungal activities. For instance, thiazolidin-4-one derivatives have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis and interference with biofilm formation .

Case Study: Antibiofilm Properties
A systematic review highlighted the antibiofilm activity of thiazolidin-4-one derivatives against different pathogens. Specific compounds demonstrated a reduction in biofilm formation by more than 11% at concentrations significantly lower than traditional antibiotics, indicating their potential as adjunct therapies in treating chronic infections .

Anticancer Potential

Thiazolidine derivatives have also been investigated for their anticancer properties. The thiazolidine core is known to interact with peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating cellular proliferation and apoptosis.

Case Study: Cytotoxicity Against Cancer Cell Lines
Recent studies have focused on the synthesis of thiazolidine derivatives that exhibit cytotoxic effects against various cancer cell lines. For example, compounds derived from thiazolidinone scaffolds have shown promising results in inducing apoptosis in breast cancer cells (MCF-7) and colon cancer cells (DLD-1). The mechanism involves activation of caspases and modulation of mitochondrial membrane potential .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of thiazolidine derivatives. Modifications at specific positions on the thiazolidine ring can enhance biological activity. For example, the introduction of electron-withdrawing groups has been correlated with increased potency against cancer cell lines .

Summary of Biological Activities

The following table summarizes the biological activities associated with 2-[(4-Methyl-2-nitrophenoxy)methyl]-1,3-thiazolidine and related compounds:

Activity Mechanism Example Compounds
AntimicrobialDisruption of cell wall synthesisThiazolidin-4-one derivatives
AnticancerPPAR activation; apoptosis inductionThiazolidinone derivatives
AntibiofilmInhibition of biofilm formationVarious thiazolidin-4-one derivatives
Anti-inflammatoryModulation of inflammatory pathwaysSelected thiazolidine derivatives

Mechanism of Action

The mechanism of action of 2-[(4-Methyl-2-nitrophenoxy)methyl]-1,3-thiazolidine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes or proteins, leading to inhibition or modification of their activity. The thiazolidine ring can also participate in binding interactions with biological molecules, affecting their function.

Comparison with Similar Compounds

Comparison with Similar Thiazolidine Derivatives

Structural and Functional Group Variations

Thiazolidine derivatives exhibit diverse bioactivities depending on substituents attached to the core. Below is a comparative analysis of key analogs:

Compound Name Substituents Biological Activity Key Findings Reference
2-[(4-Methyl-2-nitrophenoxy)methyl]-1,3-thiazolidine 4-Methyl-2-nitrophenoxy methyl Not directly reported (inferred antimicrobial/anticancer) Structural similarity to active thiazolidines suggests potential bioactivity. Nitro group may enhance electron deficiency, affecting binding.
5-[(4-Methylphenyl)methylene]-2-(phenylamino)-4(5H)-thiazolone (MMPT) 4-Methylphenyl methylene, phenylamino Anticancer (MDR cancer) Unsubstituted thiazolidine nitrogen and C5 benzylidene critical for activity. Demonstrated efficacy in multidrug-resistant cancers.
5-(2,4-Dihydroxybenzylidene)-2-(phenylimino)-1,3-thiazolidine (DBPT) 2,4-Dihydroxybenzylidene, phenylimino Anticancer (MDR cancer) Hydroxy groups enhance solubility and hydrogen bonding, improving target interaction.
2-[(2-Methoxyphenoxy)methyl]-1,3-thiazolidine derivatives 2-Methoxyphenoxy methyl Antitussive Thiazolidine moiety essential for non-narcotic cough suppression. Methoxy group improves metabolic stability.
2-(4-Methylphenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine 4-Methylphenyl, tosyl Not directly reported (structural analog) Sulfonyl group increases molecular weight and polarity, potentially altering pharmacokinetics.

Critical Analysis of Structural Determinants

  • Nitro Group: The 2-nitro substituent on the phenoxy ring may confer oxidative stress induction in cancer cells, similar to nitro-containing chemotherapeutics .
  • Thiazolidine Core : The unsubstituted nitrogen in the thiazolidine ring is critical for maintaining planar geometry, facilitating π-π stacking with biological targets .

Biological Activity

2-[(4-Methyl-2-nitrophenoxy)methyl]-1,3-thiazolidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazolidine ring and a nitro-substituted phenoxy group. The presence of the nitro group allows for potential reduction reactions, leading to reactive intermediates that can interact with various biological targets. This structural uniqueness contributes to its biological activity, particularly in enzyme inhibition and protein interactions.

The mechanism of action for 2-[(4-Methyl-2-nitrophenoxy)methyl]-1,3-thiazolidine involves:

  • Enzyme Inhibition : The nitro group can be reduced to form an amino group, which may interact with active sites on enzymes, inhibiting their function.
  • Protein Interaction : The thiazolidine ring can facilitate binding interactions with proteins, potentially altering their activity and function.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazolidine derivatives, including 2-[(4-Methyl-2-nitrophenoxy)methyl]-1,3-thiazolidine. Research indicates that compounds with similar structures can induce apoptosis in cancer cells and exhibit cytotoxicity against various cancer cell lines. For instance, thiazolidinone derivatives have shown IC50 values in the low micromolar range against breast cancer (MCF7) and colon cancer (SW620) cell lines .

Antibacterial and Antifungal Activity

Thiazolidine derivatives have also demonstrated antibacterial and antifungal properties. Studies indicate that certain thiazolidinone compounds exhibit significant inhibition against bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) often below 100 µg/mL . The antibacterial activity is attributed to their ability to disrupt bacterial cell wall synthesis or function.

Table: Summary of Biological Activities

Activity Cell Line/Organism IC50/MIC Values Reference
AnticancerMCF7 (Breast Cancer)0.31 µM
AnticancerSW620 (Colon Cancer)0.30 µM
AntibacterialStaphylococcus aureus0.5 µg/mL
AntibacterialPseudomonas aeruginosa<100 µg/mL

Case Study: Mechanistic Insights

A study on the anticancer effects of thiazolidinone derivatives revealed that these compounds induce DNA damage and cell cycle arrest in the G2/M phase. This was evidenced by increased annexin-V staining and caspase activation, indicating apoptosis in treated cells . Furthermore, molecular docking studies suggest that these compounds may interact with DNA through minor groove binding, enhancing their anticancer efficacy .

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